

Spectroscopic and Structural Elucidation of 3-Bromo-6-fluorochromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic intermediate, **3-Bromo-6-fluorochromone**. The information detailed herein is essential for the verification and characterization of this compound in a research and development setting. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are presented, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **3-Bromo-6-fluorochromone**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.25	S	-	H-2
7.82	dd	8.9, 3.1	H-5
7.50	ddd	8.9, 7.7, 3.1	H-7
7.39	dd	7.7, 4.3	H-8

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
174.1	C-4
159.9 (d, J=245.5 Hz)	C-6
152.0	C-9
147.9	C-2
126.1 (d, J=24.4 Hz)	C-5
124.0 (d, J=7.6 Hz)	C-10
120.4 (d, J=24.4 Hz)	C-7
112.5 (d, J=7.6 Hz)	C-8
109.9	C-3

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment	
3085	C-H aromatic stretching	
1645	C=O stretching (γ-pyrone)	
1615, 1480, 1450	C=C aromatic stretching	
1250	C-F stretching	
880, 820	C-H aromatic bending (out-of-plane)	
680	C-Br stretching	

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
242/244	100/98	[M]+ (presence of Br isotope)
214/216	45/44	[M-CO]+
185	20	[M-Br]+
133	55	[M-Br-CO] ⁺

Experimental Protocols

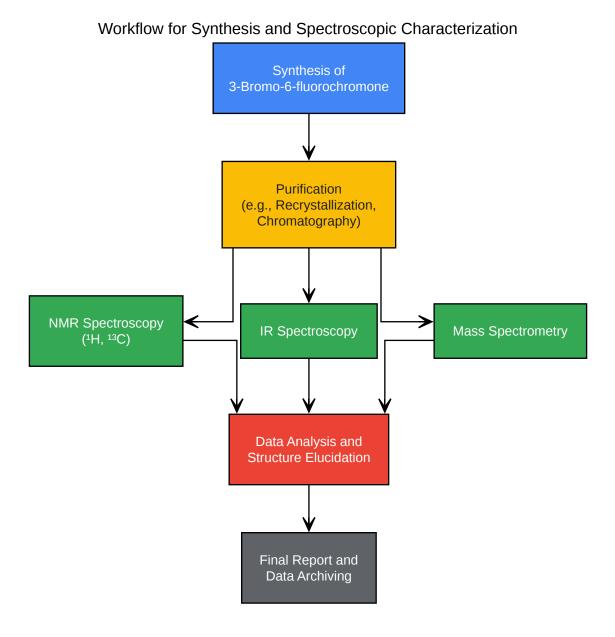
The spectroscopic data presented in this guide were acquired using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectra were recorded on a Bruker AV600 Kryo spectrometer operating at 600 MHz for 1 H and 151 MHz for 13 C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak of chloroform (1 H: δ 7.26 ppm; 13 C: δ 77.16 ppm) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

The infrared spectrum was recorded on an FTIR Nexus Nicolet apparatus. The sample was analyzed as a KBr pellet. The spectrum was recorded in the range of $4000-400 \text{ cm}^{-1}$.


Mass Spectrometry (MS)

Mass spectral data were obtained using electron ionization (EI) methods on a Finnigan MAT 95 spectrometer. The sample was introduced via a direct insertion probe.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like **3-Bromo-6-fluorochromone**.

Click to download full resolution via product page

Workflow for Synthesis and Spectroscopic Characterization

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 3-Bromo-6-fluorochromone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063600#spectroscopic-data-for-3-bromo-6-fluorochromone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com